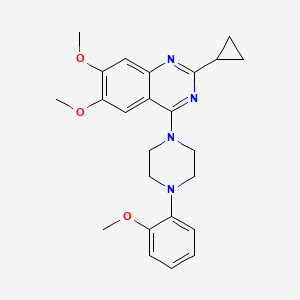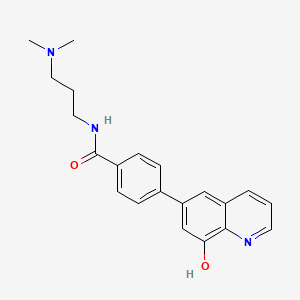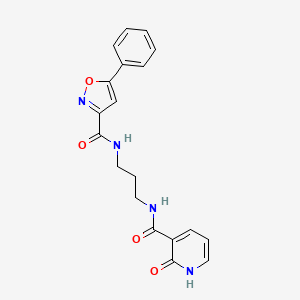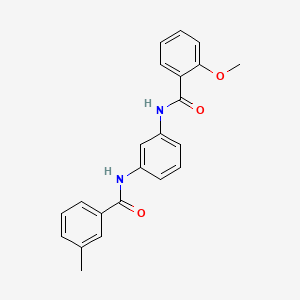
sodium (S)-2-acetamido-4-carboxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium N-acetylglutamate is the sodium salt of N-acetylglutamate, biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes and a regulator in the process known as the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates.
Aplicaciones Científicas De Investigación
Carbohydrate Chemistry
Sodium (S)-2-acetamido-4-carboxybutanoate is employed in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. Barroca and Jacquinet (2000) reported its use in synthesizing disaccharide fragments of dermatan sulfate, highlighting its role in facilitating stereocontrolled and high yielding coupling reactions in carbohydrate synthesis (Barroca & Jacquinet, 2000).
Energy Storage and Batteries
In the field of energy storage, particularly in sodium batteries, sodium (S)-2-acetamido-4-carboxybutanoate has relevance. Delmas (2018) reviewed the extensive research on sodium batteries over the last 50 years, discussing the evolution and potential applications of sodium-based energy systems (Delmas, 2018).
Molecular Crystallography
The molecule has been studied in the context of molecular crystallography. Fun, Hemamalini, and Rajakannan (2010) analyzed the crystal structure of a related compound, providing insights into molecular interactions and bonding that could be relevant for understanding the properties of sodium (S)-2-acetamido-4-carboxybutanoate (Fun, Hemamalini, & Rajakannan, 2010).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound finds application in the synthesis and characterization of various drugs and intermediates. For example, Bharathi et al. (2007) discussed its role in the synthesis of ceftizoxime sodium, a beta-lactamic antibacterial drug (Bharathi et al., 2007).
Polymer Chemistry
Watanabe et al. (2014) explored the use of sodium (S)-2-acetamido-4-carboxybutanoate in polymer chemistry, particularly in the preparation of curdlan, a polysaccharide, by catalytic oxidation. This work highlights the versatility of the compound in modifying polysaccharides for various applications (Watanabe et al., 2014).
Propiedades
Número CAS |
20640-61-3 |
|---|---|
Nombre del producto |
sodium (S)-2-acetamido-4-carboxybutanoate |
Fórmula molecular |
C7H10NNaO5 |
Peso molecular |
211.14 |
Nombre IUPAC |
sodium (S)-2-acetamido-4-carboxybutanoate |
InChI |
InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1 |
Clave InChI |
OSORPTFXMHWGNO-JEDNCBNOSA-M |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C)=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Monosodium N-acetylglutamate; Sodium N-acetylglutamate (1:1); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)
![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)
![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)



![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)